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Compound of Interest

Compound Name: N-Chloroacetyl-dl-isoleucine

Cat. No.: B072352

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-
Chloroacetyl-dl-isoleucine, a key building block in synthetic chemistry and drug discovery.
Due to the limited availability of public experimental data for the dl-racemic mixture, this
document compiles available information for the L-enantiomer, predicted values, and
comparative data from the parent amino acid, dl-isoleucine.

Chemical Structure and Properties

N-Chloroacetyl-dl-isoleucine is a derivative of the essential amino acid isoleucine. The
chloroacetyl group makes it a versatile reagent for the alkylation of various nucleophiles,
enabling its incorporation into larger molecules, including peptides and potential therapeutic
agents.

Molecular Formula: CsH14CINOs|[1]
Molecular Weight: 207.66 g/mol [1]

Spectroscopic Data

The following sections present the available nuclear magnetic resonance (NMR), infrared (IR),
and mass spectrometry (MS) data for N-Chloroacetyl-dl-isoleucine and its related
compounds.

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b072352?utm_src=pdf-interest
https://www.benchchem.com/product/b072352?utm_src=pdf-body
https://www.benchchem.com/product/b072352?utm_src=pdf-body
https://www.benchchem.com/product/b072352?utm_src=pdf-body
https://dev.spectrabase.com/spectrum/Eayn3uEor75
https://dev.spectrabase.com/spectrum/Eayn3uEor75
https://www.benchchem.com/product/b072352?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b072352?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory
- Check Availability & Pricing

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. While a
complete experimental dataset for N-Chloroacetyl-dl-isoleucine is not publicly available, data
for the L-enantiomer and predicted shifts provide valuable insights.

IH NMR Data

The proton NMR spectrum provides information about the chemical environment of the

hydrogen atoms in the molecule.

. Predicted Chemical Shift (9,
Assignment Notes
ppm)

CHz (Chloroacetyl) ~4.0-4.2 Expected in CDCIs.[2]

a-CH

B-CH

y-CHz

y-CHs

0-CHs

Broad singlet, position is

NH (Amide)

solvent dependent.

Very broad singlet, position is
OH (Carboxylic Acid) - solvent and concentration

dependent.

Note: A full experimental spectrum for N-(chloroacetyl)-L-isoleucine is available through
SpectraBase, which may provide more detailed assignments upon registration.[1]

13C NMR Data

Carbon NMR provides information about the carbon skeleton of the molecule. No experimental
13C NMR data for N-Chloroacetyl-dl-isoleucine was found. The table below presents data for
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L-isoleucine as a reference for the core amino acid structure.

Assignment (L-Isoleucine) Chemical Shift (8, ppm) in D20
C=0 (Carboxyl) ~175-180

a-C ~60

B-C ~38

y-C ~25

y-CHs ~15

0-CHs ~11

Note: The chloroacetyl group would introduce two additional signals: a carbonyl carbon (~165-
170 ppm) and a methylene carbon attached to chlorine (~40-45 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule based on their
characteristic vibrational frequencies. While a specific spectrum for N-Chloroacetyl-dI-
isoleucine is unavailable, the expected characteristic absorption bands are listed below, with
comparative data from DL-isoleucine.

Expected Wavenumber

Functional Group DL-Isoleucine (NIST Data)
(cm~)

O-H stretch (Carboxylic Acid) 3300 - 2500 (broad) Present

N-H stretch (Amide) 3400 - 3200 Present (as amine)

C-H stretch (Alkyl) 3000 - 2850 Present

C=0 stretch (Carboxylic Acid) 1725 - 1700 Present

C=0 stretch (Amide I) 1680 - 1630 N/A

N-H bend (Amide II) 1570 - 1515 Present (as amine)

C-Cl stretch 800 - 600 N/A
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Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule.

Predicted Mass Spectrometry Data

Adduct Predicted m/z
[M+H]* 208.07350[3]
[M+Na]* 230.05544[3]
[M-H]- 206.05894(3]

The expected molecular ion peak [M+H]* is approximately m/z 208.[2][3] The fragmentation
pattern would likely involve the loss of the chloroacetyl group and subsequent fragmentation of
the isoleucine backbone.

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data
discussed above. These are based on standard laboratory practices for similar compounds.

NMR Spectroscopy

Sample Preparation:

e Dissolve 5-10 mg of N-Chloroacetyl-dl-isoleucine in approximately 0.7 mL of a deuterated
solvent (e.g., CDCIs, DMSO-ds, or D20) in an NMR tube.

o Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
H NMR Acquisition:
e Spectrometer: 400 MHz or higher field NMR spectrometer.

o Pulse Program: Standard single-pulse sequence.
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Number of Scans: 16-64, depending on sample concentration.

Relaxation Delay: 1-2 seconds.

Spectral Width: -2 to 12 ppm.

Reference: Tetramethylsilane (TMS) at O ppm or the residual solvent peak.
13C NMR Acquisition:

e Spectrometer: 100 MHz or higher, corresponding to the *H frequency.

e Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

» Number of Scans: 1024 or more, as *3C has a low natural abundance.

o Relaxation Delay: 2-5 seconds.

e Spectral Width: 0 to 200 ppm.

o Reference: TMS at 0 ppm or the solvent peak.

IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

e Place a small amount of the solid sample directly onto the ATR crystal.

e Apply pressure using the anvil to ensure good contact between the sample and the crystal.
FTIR-ATR Acquisition:

o Spectrometer: Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR
accessory.

e Spectral Range: 4000 - 400 cm™1,

e Resolution: 4 cm™1.
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e Number of Scans: 16-32.

e Background: A background spectrum of the clean, empty ATR crystal should be collected
prior to sample analysis.

Mass Spectrometry

Sample Preparation (Electrospray lonization - ESI):

e Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as
methanol, acetonitrile, or a water/acetonitrile mixture.

¢ A small amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be
added to promote ionization.

ESI-MS Acquisition:

o Mass Spectrometer: A mass spectrometer equipped with an ESI source (e.g., Q-TOF,
Orbitrap).

« lonization Mode: Positive or negative ion mode.

« Infusion: Introduce the sample solution into the ion source via direct infusion using a syringe
pump at a low flow rate (e.g., 5-10 pL/min).

e Mass Range: Scan a mass range appropriate for the expected molecular ion (e.g., m/z 50-
500).

o Capillary Voltage: Typically 3-5 kV.

» Nebulizing Gas: Nitrogen.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a
synthesized chemical compound like N-Chloroacetyl-dl-isoleucine.
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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of N-
Chloroacetyl-dl-isoleucine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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